5,8-Dichloro-2-methyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
5,8-Dichloro-2-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of 5,8-Dichloro-2-methyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylquinoline with chlorine in the presence of a catalyst. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5,8-Dichloro-2-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like DDQ and reducing agents like sodium borohydride
Scientific Research Applications
5,8-Dichloro-2-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5,8-Dichloro-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets in biological systems. It may act by inhibiting certain enzymes or receptors, thereby affecting cellular pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
5,8-Dichloro-2-methyl-1,2,3,4-tetrahydroquinoline can be compared with other tetrahydroquinoline derivatives such as:
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline: Known for its inhibitory effects on certain enzymes.
2-Methyl-1,2,3,4-tetrahydroquinoline: Lacks the chlorine substituents, which may affect its biological activity.
5,8-Dichloroquinoline: Similar structure but without the tetrahydro moiety, leading to different chemical and biological properties.
Properties
Molecular Formula |
C10H11Cl2N |
---|---|
Molecular Weight |
216.10 g/mol |
IUPAC Name |
5,8-dichloro-2-methyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C10H11Cl2N/c1-6-2-3-7-8(11)4-5-9(12)10(7)13-6/h4-6,13H,2-3H2,1H3 |
InChI Key |
WLKUVZCQHNENKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C=CC(=C2N1)Cl)Cl |
Origin of Product |
United States |
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